molecular formula C17H20 B1582526 4-Pentylbiphenyl CAS No. 7116-96-3

4-Pentylbiphenyl

Cat. No.: B1582526
CAS No.: 7116-96-3
M. Wt: 224.34 g/mol
InChI Key: IFUOTAQBVGAZPR-UHFFFAOYSA-N
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Description

4-Pentylbiphenyl is an organic compound with the chemical formula C17H20. It is a biphenyl derivative where a pentyl group is attached to one of the phenyl rings. This compound is known for its liquid crystalline properties, making it a significant material in the field of liquid crystal displays (LCDs).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylbiphenyl typically involves the alkylation of biphenyl. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{-C}_6\text{H}_5 + \text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{-C}5\text{H}{11} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbiphenyl can undergo various chemical reactions, including:

    Oxidation: The pentyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Pentylbenzoic acid.

    Reduction: 4-Pentylcyclohexylbenzene.

    Substitution: 4-Bromo-4’-pentylbiphenyl or 4-Chloro-4’-pentylbiphenyl.

Scientific Research Applications

4-Pentylbiphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.

    Biology: Investigated for its interactions with biological membranes and potential use in biosensors.

    Medicine: Explored for its potential in drug delivery systems due to its liquid crystalline properties.

    Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices.

Comparison with Similar Compounds

    4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal displays due to its high nematic phase stability.

    4-Pentyl-4’-thiocyanobiphenyl: Exhibits similar liquid crystalline properties but with different electronic characteristics due to the presence of the thiocyanate group.

Uniqueness: 4-Pentylbiphenyl is unique in its balance of liquid crystalline properties and chemical stability. Its relatively simple structure allows for easy modification and functionalization, making it a versatile compound in various applications.

Properties

IUPAC Name

1-pentyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUOTAQBVGAZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064566
Record name 1,1'-Biphenyl, 4-pentyl-
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7116-96-3, 69856-10-6
Record name 4-Pentyl-1,1′-biphenyl
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 1,1'-Biphenyl, pentyl-
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Record name 1,1'-Biphenyl, pentyl-
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 1,1'-Biphenyl, 4-pentyl-
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Record name 4-pentylbiphenyl
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Record name 4-PENTYLBIPHENYL
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Synthesis routes and methods

Procedure details

Thousand gram of 4-n-pentanoylbiphenyl, 2 l of diethylene glycol and 564 g of potassium hydroxide were introduced into a 5 l three neck flask and warmed with stirring to give a uniform solution at about 80° C, which was then cooled to about 50° C, followed by adding 738 ml of hydrazine hydrate, heating with stirring, distilling off low boiling fractions (mainly water) until the temperature of the reaction mixture reached 185° C, heating under reflux at 185°-190° C for 4 hours, cooling to room temperature, adding 1.5 l of water and 400 ml of hexane, stirring, washing hexane layer with aqueous solution of sodium chloride, and distilling, to give 659 g of 4-n-pentylbiphenyl (b.p. 166°-167°/6 mmHg) (Yield 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
738 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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